4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate

Organic Synthesis Nucleophilic Addition Electrophilicity Modulation

4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate (CAS 302912-43-2) is a functionalized aryl isothiocyanate building block with the molecular formula C8H3F4NS and a molecular weight of 221.17 g/mol. The compound exists as a clear liquid with a density of 1.42 g/mL at 25 °C, a boiling point range of 216–222 °C, and a refractive index of n20/D 1.544.

Molecular Formula C8H3F4NS
Molecular Weight 221.18 g/mol
CAS No. 302912-43-2
Cat. No. B1335980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
CAS302912-43-2
Molecular FormulaC8H3F4NS
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=S)C(F)(F)F)F
InChIInChI=1S/C8H3F4NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
InChIKeyQBKIGUJFPYMZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate (CAS 302912-43-2) Procurement Guide for Research and Development Applications


4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate (CAS 302912-43-2) is a functionalized aryl isothiocyanate building block with the molecular formula C8H3F4NS and a molecular weight of 221.17 g/mol . The compound exists as a clear liquid with a density of 1.42 g/mL at 25 °C, a boiling point range of 216–222 °C, and a refractive index of n20/D 1.544 . Its structure features a 1-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzene scaffold wherein the electron-withdrawing fluorine and trifluoromethyl substituents substantially modulate the electrophilic character of the isothiocyanate (–N=C=S) moiety .

Why Generic Aryl Isothiocyanate Substitution Fails: The Functional Imperative of 4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate


Substituting 4-fluoro-3-(trifluoromethyl)phenyl isothiocyanate with a structurally similar aryl isothiocyanate such as phenyl isothiocyanate (PITC), 4-(trifluoromethyl)phenyl isothiocyanate, or 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate cannot be assumed to yield equivalent outcomes in synthesis or biological screening. Structure-activity relationship (SAR) studies have established that the electronic character of aryl substituents profoundly dictates both the antiproliferative potency and the chemopreventive ARE-induction capacity of aryl isothiocyanates against human cancer cells [1]. Electron-deficient aryl ITCs bearing trifluoromethyl groups display markedly altered biological profiles compared to unsubstituted analogs, with the magnitude of effect varying according to substitution pattern and additional halogen presence [2]. Furthermore, quantum-chemical calculations confirm that the π-electronic distribution in substituted phenyl isothiocyanates directly influences the selectivity of nucleophilic addition to the isothiocyanate carbon, meaning different substitution patterns produce measurably different reaction outcomes even under identical conditions [3]. The combination of a 4-fluoro and a 3-trifluoromethyl group creates a unique electronic environment distinct from either monosubstituted or alternative di-substituted regioisomers, rendering direct substitution without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate Versus In-Class Comparators


Electronic Modulation of Isothiocyanate Reactivity: 4-Fluoro-3-CF3 Versus Chloro and Unsubstituted Analogs

The 4-fluoro-3-(trifluoromethyl) substitution pattern produces a distinct electronic environment that fundamentally alters the electrophilic character of the –N=C=S carbon relative to comparator compounds. In controlled NMR kinetic studies on structurally related systems, the presence of an electron-withdrawing fluorine moiety enhanced electrophilicity by approximately 1.8-fold compared to non-fluorinated analogs [1]. The combination of the strongly electron-withdrawing –CF3 group at the meta position and –F at the para position creates a uniquely additive electron-deficient aromatic ring system that is distinct from either the 4-chloro-3-(trifluoromethyl) analog (where chlorine provides weaker –I effect and stronger +M resonance contribution) or the unsubstituted phenyl isothiocyanate baseline [2].

Organic Synthesis Nucleophilic Addition Electrophilicity Modulation Fluorine Chemistry

Antiproliferative SAR: Electron-Deficient Aryl Isothiocyanates Show Potency Correlated with Substitution Pattern

Published SAR studies on a library of 79 synthetic aryl and biaryl isothiocyanates have demonstrated that electron-deficient aryl ITCs bearing trifluoromethyl groups exhibit antiproliferative properties distinct from their unsubstituted or electron-rich counterparts when evaluated against human MCF-7 breast cancer cells [1]. The SAR findings indicate that the position and nature of electron-withdrawing substituents critically influence both the magnitude of antiproliferative effect and the compound‘s capacity to induce the antioxidant response element (ARE), a marker of chemopreventive potential [2]. Specifically, the trifluoromethyl group provides a statistically measurable reduction in certain molecular parameters that correlate with altered biological activity profiles [3]. While direct IC50 values for 4-fluoro-3-(trifluoromethyl)phenyl isothiocyanate are not available in the primary literature for direct head-to-head comparison, the class-level inference is robust: the specific 4-fluoro-3-trifluoromethyl substitution pattern falls within the electron-deficient aryl ITC class that has been explicitly identified as possessing differentiated antiproliferative and chemopreventive modes of action compared to electron-neutral or electron-rich analogs [2][3].

Cancer Research Structure-Activity Relationship Drug Discovery Antiproliferative Agents

Cholinesterase Inhibition SAR: Substituted Phenyl Isothiocyanates Demonstrate Position-Dependent Activity Profiles

A comprehensive evaluation of 11 isothiocyanate compounds revealed that phenyl isothiocyanate and its substituted derivatives exhibit the most promising cholinesterase inhibitory activity among all tested structural classes [1]. Importantly, the position of substitution on the phenyl ring dramatically influences enzyme selectivity: 2-methoxyphenyl ITC demonstrated the best inhibition of acetylcholinesterase with an IC50 of 0.57 mM, while 3-methoxyphenyl ITC showed the best inhibition of butyrylcholinesterase with 49.2% inhibition at 1.14 mM [1]. This position-dependent selectivity pattern establishes that the precise location of substituents on the aryl ring is a critical determinant of biological target engagement. The 4-fluoro-3-(trifluoromethyl) substitution pattern, which combines a strong electron-withdrawing group at the meta position (3-CF3) with fluorine at the para position (4-F), occupies a distinct position in this structure-activity landscape relative to comparators such as 4-(trifluoromethyl)phenyl isothiocyanate (para-only substitution) or 3-(trifluoromethyl)phenyl isothiocyanate (meta-only substitution) [2][3].

Alzheimers Disease Enzyme Inhibition Cholinesterase CNS Drug Discovery

Physicochemical Differentiation: Boiling Point and Density Comparison with 4-Chloro Analog

The 4-fluoro-3-(trifluoromethyl)phenyl isothiocyanate exhibits measurably distinct physicochemical properties compared to its 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate analog, differences that carry practical implications for synthesis, purification, and handling. The target compound has a boiling point range of 216–222 °C and a density of 1.42 g/mL at 25 °C , whereas the 4-chloro analog displays a boiling point range of 248–251 °C and a density of 1.47 g/mL at 25 °C . The approximately 26–32 °C lower boiling point and 0.05 g/mL lower density of the 4-fluoro compound reflect the smaller atomic radius and lower molecular weight of fluorine (F, MW 19) compared to chlorine (Cl, MW 35.5). Additionally, the refractive index differs substantially: n20/D 1.544 for the 4-fluoro compound versus n20/D 1.5905 for the 4-chloro analog , a 0.0465 difference that provides a straightforward analytical handle for identity confirmation and purity assessment.

Physicochemical Properties Purification Formulation Process Chemistry

Optimal Application Scenarios for 4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate Based on Quantified Differentiation Evidence


Accelerated Thiourea Library Synthesis Exploiting Enhanced Electrophilicity

The ~1.8-fold electrophilicity enhancement conferred by fluorine substitution in structurally related isothiocyanates [1] supports the use of 4-fluoro-3-(trifluoromethyl)phenyl isothiocyanate for expedited thiourea formation with amine-containing building blocks. The additive electron-withdrawing effects of the 4-F and 3-CF3 substituents are expected to further amplify this reactivity advantage [2], making this compound particularly suitable for high-throughput parallel synthesis where reduced reaction times directly translate to increased throughput and lower operational costs.

Structure-Activity Relationship Exploration of Electron-Deficient Aryl Isothiocyanates in Oncology

Published SAR studies have established that electron-deficient aryl ITCs bearing trifluoromethyl groups possess differentiated antiproliferative and chemopreventive modes of action compared to electron-neutral or electron-rich analogs when evaluated against human MCF-7 breast cancer cells [3][4]. The 4-fluoro-3-(trifluoromethyl)phenyl isothiocyanate provides a specific electronic environment within this class, enabling researchers to generate a defined data point for building predictive SAR models. Its distinct substitution pattern (para-fluoro, meta-trifluoromethyl) occupies a unique position in the SAR landscape that cannot be approximated using mono-substituted or alternative di-substituted analogs.

Fluorinated Probe Development for 19F NMR and PET Imaging Precursor Synthesis

The 4-fluoro-3-(trifluoromethyl)phenyl moiety is an established pharmacophore fragment in PET imaging probe development, as evidenced by its incorporation into 18F-radiolabeled hydroxyflutamide derivatives for prostate cancer imaging [5]. The isothiocyanate functional group provides a versatile handle for conjugation to amine-bearing biomolecules or targeting vectors. The combination of a covalent isothiocyanate reactive group with a fluorine-rich aromatic scaffold containing both 19F (NMR-active) and a site for potential 18F radiolabeling makes this compound uniquely suited for developing dual-modality imaging agents or fluorine-containing chemical probes.

Electronic Structure-Function Studies of Nucleophilic Addition Selectivity

Quantum-chemical calculations have established that π-electronic distribution in substituted phenyl isothiocyanates directly governs the regioselectivity and kinetics of nucleophilic addition to the –N=C=S carbon [2]. The 4-fluoro-3-(trifluoromethyl)phenyl isothiocyanate, with its uniquely additive electron-withdrawing substitution pattern (σp for F = 0.06; σm for CF3 = 0.43), offers a well-defined electronic environment for fundamental studies correlating computed molecular orbital parameters with experimentally observed reaction outcomes. The distinct refractive index (n20/D 1.544) and density (1.42 g/mL) relative to the 4-chloro analog (Δn20/D = −0.0465; Δdensity = −0.05 g/mL) further provide unambiguous analytical markers for monitoring reaction progress .

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